A Technical Guide to the Physicochemical Properties of cis-p-Mentha-1(7),8-dien-2-ol
A Technical Guide to the Physicochemical Properties of cis-p-Mentha-1(7),8-dien-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physicochemical properties of the monoterpenoid cis-p-Mentha-1(7),8-dien-2-ol. Given the limited availability of experimental data for this specific stereoisomer in public literature, this guide combines reported data with general experimental methodologies and contextual biological pathways relevant to the p-menthane (B155814) class of compounds.
Compound Identification and Core Properties
cis-p-Mentha-1(7),8-dien-2-ol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants.[1] It belongs to the p-menthane class, characterized by a cyclohexane (B81311) ring substituted with a methyl and an isopropenyl group.[1] The "cis" configuration specifies the stereochemical relationship between the hydroxyl group at position 2 and the isopropenyl group.
The compound is identified by several key parameters, though it is important to note that different stereoisomers may be referenced with distinct CAS Registry Numbers.
| Identifier | Value | Source |
| IUPAC Name | (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | [1] |
| Synonyms | cis-p-Mentha-1(7),8-diene-2-ol, cis-1(7),8-p-Menthadien-2-ol | [2] |
| CAS Registry No. | 13544-59-7, 22626-43-3 | [1][2] |
| Chemical Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1][2][3] |
| InChIKey | PNVTXOFNJFHXOK-VHSXEESVSA-N | [1] |
Physicochemical Data
| Property | Type | Value | Source |
| XLogP3 | Computed | 2.3 | [3][4] |
| Hydrogen Bond Donor Count | Computed | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | Computed | 1 | [3][4] |
| Rotatable Bond Count | Computed | 2 | [3][4] |
| Topological Polar Surface Area | Computed | 20.2 Ų | [3][4] |
| Kovats Retention Index | Experimental | Standard Non-Polar: 1165-1175 | [3] |
| Kovats Retention Index | Experimental | Standard Polar: 1774-1821 | [3] |
General Experimental Protocols
For novel or less-characterized compounds like cis-p-Mentha-1(7),8-dien-2-ol, physicochemical properties are determined using a standard suite of analytical techniques.
Determination of Boiling Point
The boiling point is typically measured via distillation. A sample of the purified compound is heated in a distillation apparatus under controlled atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during vigorous boiling and condensation, is recorded as the boiling point. For small sample sizes, micro-boiling point determination methods may be employed.
Spectroscopic Analysis
Structural elucidation and confirmation are achieved through a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework. The chemical shifts, coupling constants, and integrations of proton signals, along with the chemical shifts of carbon signals, allow for the precise assignment of the compound's structure and stereochemistry. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.[5]
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. For cis-p-Mentha-1(7),8-dien-2-ol, key absorbances would include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol and peaks corresponding to C=C double bonds and C-H bonds.[6]
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Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) confirms the molecular mass, while the fragmentation pattern offers clues to the compound's structure.[7]
Chromatographic Characterization
Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like monoterpenoids. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. The Kovats Retention Index, a measure of where a compound elutes relative to a series of n-alkane standards, is a standardized value used for compound identification.[3]
Biological Context and Research Workflows
While the specific biological activity of cis-p-Mentha-1(7),8-dien-2-ol is not extensively studied, related p-menthane derivatives are known to possess a range of activities, including anti-inflammatory and antifungal properties.[8][9] This makes the compound a candidate for further investigation in drug discovery.
Biosynthesis of Monoterpenoids
Monoterpenoids are synthesized in plants from five-carbon isoprene (B109036) units.[10] Two primary pathways, the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[10] These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to C10 monoterpenes.[10] Terpene synthases (TPS) then catalyze the cyclization of GPP to form the diverse array of monoterpenoid skeletons, including the p-menthane framework.[11]
Proposed Workflow for Biological Screening
A logical workflow is proposed for the initial biological evaluation of cis-p-Mentha-1(7),8-dien-2-ol, focusing on potential anti-inflammatory activity, a known property of related compounds.[9]
References
- 1. cis-p-Mentha-1(7),8-dien-2-ol | 13544-59-7 | Benchchem [benchchem.com]
- 2. cis-p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 3. cis-p-Mentha-1(7),8-dien-2-ol | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1(7),8-p-Menthadien-2-ol | C10H16O | CID 6428442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of p-menthane derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 8. sibran.ru [sibran.ru]
- 9. benchchem.com [benchchem.com]
- 10. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | KnE Open [kneopen.com]
